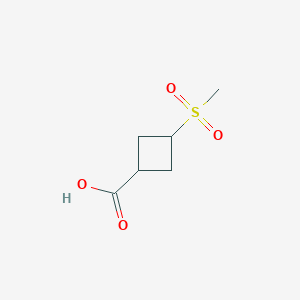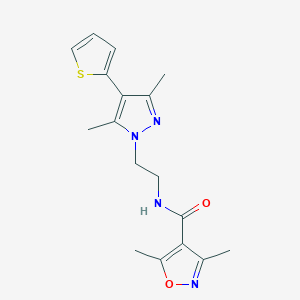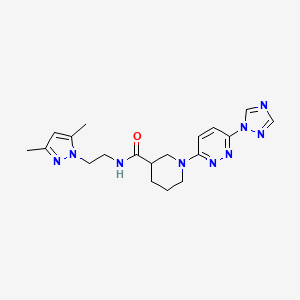![molecular formula C18H17FN4O2 B2602289 2-Fluoro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]pyridine-4-carboxamide CAS No. 1436115-99-9](/img/structure/B2602289.png)
2-Fluoro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has a linear formula of C14H12FNO2 . The molecular weight is 245.256 .Applications De Recherche Scientifique
Potential as Kinase Inhibitors
The synthesis and evaluation of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have demonstrated potent and selective inhibition of the Met kinase superfamily. This indicates a promising route for developing new therapeutic agents targeting cancer and other diseases characterized by abnormal kinase activity. The specific compound mentioned showed excellent in vivo efficacy and favorable pharmacokinetic and safety profiles, highlighting its potential in clinical applications (Schroeder et al., 2009).
Radiotracer Development for PET Imaging
The feasibility of nucleophilic displacement in the synthesis of radiolabeled compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrates the compound's potential as a PET radiotracer for studying CB1 cannabinoid receptors. This application is crucial for advancing our understanding of neurological conditions and developing targeted therapies (Katoch-Rouse & Horti, 2003).
Investigation of Neurological Diseases
Research utilizing 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A receptor imaging probe, in PET studies of Alzheimer's disease patients, reveals significant decreases in receptor densities. Such studies are critical for diagnosing and understanding the progression of neurological disorders, potentially guiding the development of treatments (Kepe et al., 2006).
Antitumor and Antimicrobial Activities
Compounds synthesized from enaminones and bearing the pyrazole moiety have shown cytotoxic effects against cancer cell lines and antimicrobial activity. This suggests their utility in designing new chemotherapeutic agents and antimicrobial compounds, highlighting the broad applicability of this chemical class in addressing various health threats (Riyadh, 2011).
Fluorescent Probes and Photophysical Properties
The synthesis of pyrazolo[1,5-a]pyrimidines and their use as strategic intermediates for preparing functional fluorophores demonstrate the potential of similar compounds in developing new fluorescent probes. These probes can detect biologically or environmentally relevant species, contributing significantly to analytical chemistry, biology, and environmental monitoring (Castillo, Tigreros, & Portilla, 2018).
Propriétés
IUPAC Name |
2-fluoro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-12-9-17(21-18(24)14-7-8-20-16(19)10-14)23(22-12)11-13-3-5-15(25-2)6-4-13/h3-10H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPQQVBVWQODJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=NC=C2)F)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B2602212.png)
![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2602213.png)
![[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride](/img/structure/B2602217.png)

![[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2602219.png)


![9-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2602223.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2602225.png)

![Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2602228.png)